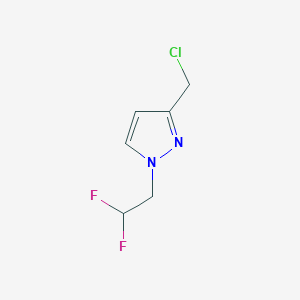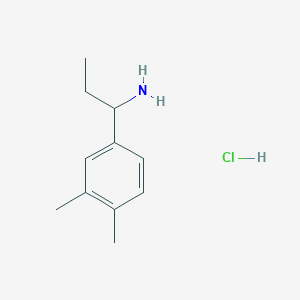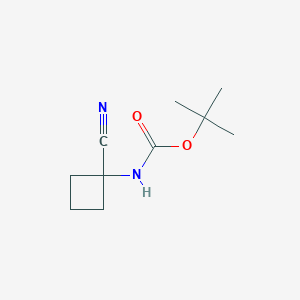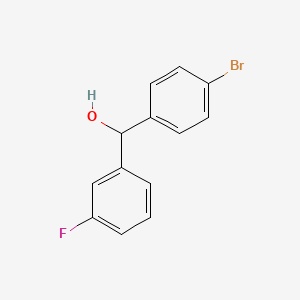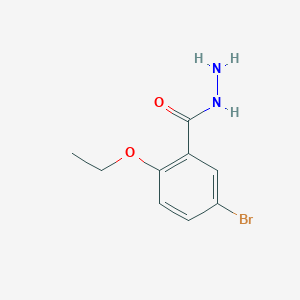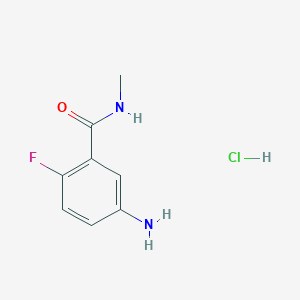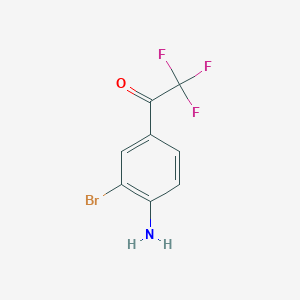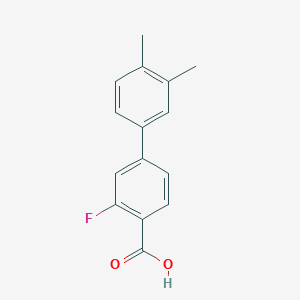
4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid
Übersicht
Beschreibung
The closest compound I found is Bis(3,4-dimethylphenyl)borinic acid . It contains 37 atoms: 19 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, and 1 Boron atom .
Molecular Structure Analysis
The molecular structure of similar compounds like Bis(3,4-dimethylphenyl)borinic acid has been studied . It contains a total of 38 bonds: 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxyl group .Chemical Reactions Analysis
Boron-catalysed reactions have been studied extensively . Rapid reaction between amines and boron compounds was observed in all cases, and it is proposed that such boron–nitrogen interactions are highly likely to take place in catalytic amidation reactions .Wissenschaftliche Forschungsanwendungen
Luminescence Sensing
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, have shown promise as luminescence sensors. These frameworks are sensitive to benzaldehyde-based derivatives, highlighting their potential in chemical detection and sensing applications (Shi et al., 2015).
Antitumor Activity
The antiproliferative activity of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs against various cancer cell lines, including lung, colon, and breast cancer, has been documented. This research provides a foundation for the development of new chemotherapeutic agents (Mortimer et al., 2006).
Radiolabeling and PET Imaging
A method for the rapid radiolabeling of peptides with 18F for positron emission tomography (PET) imaging uses 4-[18F]fluorobenzoic acid, demonstrating the utility of fluorobenzoic acid derivatives in medical imaging and diagnostics (Sutcliffe-Goulden et al., 2002).
Spectroscopic Characterization and NLO Properties
The synthesis and characterization of compounds with structural similarities to 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid have provided insights into their molecular structures, spectroscopic properties, and nonlinear optical (NLO) characteristics. This research has implications for the development of new materials with potential applications in optics and electronics (Wazzan et al., 2016).
Organic Electronics and Solar Cells
Studies on the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-fluorobenzoic acid, have shown significant improvements in conductivity. This enhancement has applications in the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).
Anaerobic Biodegradation
Research on the anaerobic O-demethylation of methoxynaphthols and fluoroanisols by Sporomusa ovata has expanded understanding of the microbial degradation of aromatic compounds, including those related to 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid. This work is crucial for bioremediation strategies and understanding microbial metabolism pathways (Stupperich et al., 1996).
Wirkmechanismus
The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed . These are likely to proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(15(17)18)14(16)8-12/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYQQHFUTOPXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



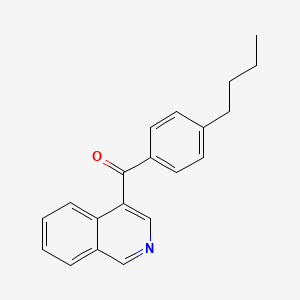
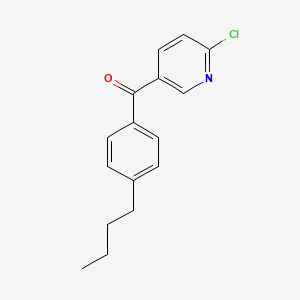
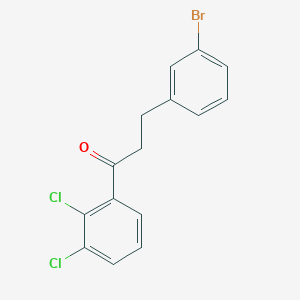
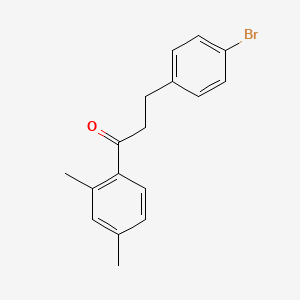
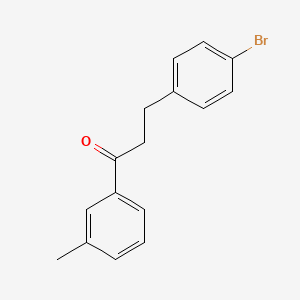
![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

